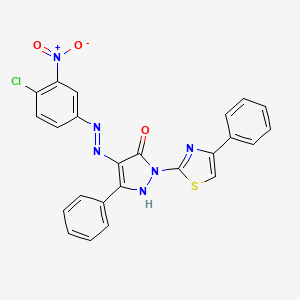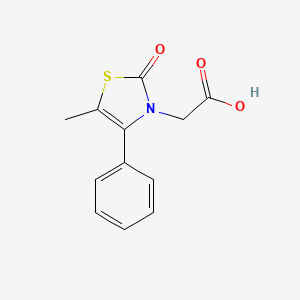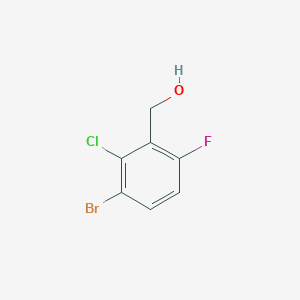
C 87
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C 87 is a small-molecule inhibitor of tumor necrosis factor-alpha (TNF-α). It binds to TNF-α and inhibits its cytotoxicity with an IC50 of 8.73 μM . This compound is known for its potential in blocking TNF-α-triggered signaling pathways, making it a valuable tool in scientific research, particularly in studies related to inflammation and immune responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C 87 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions involving the formation of carbon-nitrogen bonds.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its binding affinity and specificity for TNF-α.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted to produce intermediate compounds.
Continuous Flow Synthesis: Continuous flow synthesis techniques are employed to improve efficiency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
C 87 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Various substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further studies and applications .
Wissenschaftliche Forschungsanwendungen
C 87 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of TNF-α and its effects on various chemical pathways.
Biology: Employed in research on inflammation, immune responses, and cell signaling.
Medicine: Investigated for its potential therapeutic applications in diseases involving TNF-α, such as rheumatoid arthritis and inflammatory bowel disease.
Industry: Utilized in the development of new drugs and therapeutic agents targeting TNF-α
Wirkmechanismus
C 87 exerts its effects by directly binding to TNF-α, thereby inhibiting its cytotoxic activity. This binding prevents TNF-α from interacting with its receptors on the cell surface, blocking the downstream signaling pathways that lead to inflammation and cell death. The inhibition of TNF-α-induced activation of caspase-3 and caspase-8, as well as the reduction of c-Jun N-terminal kinase (JNK) activity, are key aspects of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Infliximab: A monoclonal antibody that also targets TNF-α.
Etanercept: A fusion protein that acts as a TNF-α inhibitor.
Adalimumab: Another monoclonal antibody targeting TNF-α.
Uniqueness of C 87
This compound is unique due to its small-molecule structure, which allows for easier synthesis and modification compared to larger biologics like monoclonal antibodies. Its ability to inhibit TNF-α with high specificity and potency makes it a valuable tool in both research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
4-[(4-chloro-3-nitrophenyl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN6O3S/c25-18-12-11-17(13-20(18)31(33)34)27-28-22-21(16-9-5-2-6-10-16)29-30(23(22)32)24-26-19(14-35-24)15-7-3-1-4-8-15/h1-14,29H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEQQWJUYYUNQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC(=C(C=C5)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-chlorophenyl)-2-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2439015.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2439018.png)


![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-sulfonamide](/img/structure/B2439021.png)
![4-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE](/img/structure/B2439024.png)

![4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2439027.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2439028.png)

![Methyl 2-[(2-cyano-3-fluorophenyl)sulfanyl]acetate](/img/structure/B2439031.png)

![2-(Phenylmethoxycarbonylamino)-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2439033.png)

